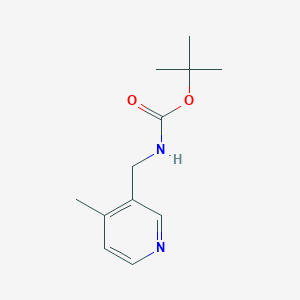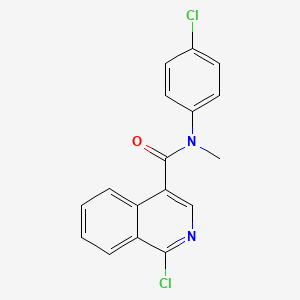
1-chloro-N-(4-chlorophenyl)-N-methylisoquinoline-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-N-(4-chlorophenyl)-N-methylisoquinoline-4-carboxamide (CMCI) is an organic compound belonging to the class of isoquinoline carboxamides. It is an important research chemical, as it is used in various scientific applications, such as synthesis of pharmaceuticals, and in the study of biochemical and physiological effects. CMCI has the ability to interact with proteins and other molecules in the body, making it an ideal compound to study the effects of drugs and other compounds on the body.
科学的研究の応用
Anti-inflammatory Effects
Research by Torres et al. (1999) explores the anti-inflammatory properties of 1-(2-chlorophenyl)-N-methyl-N(1-methylpropyl)-3-isoquinoline carboxamide in mice. The study demonstrates that this compound inhibits oedema formation in animals with or without adrenal glands, suggesting a potential role in inflammation management (Torres et al., 1999).
Pharmacokinetics and Metabolization
De Vos et al. (1999) discuss the high-performance liquid chromatographic determination of this compound in mouse plasma and tissues, as well as in human plasma. The study provides insights into the rapid metabolization of the compound in humans, with significant conversion to more polar metabolites post-injection (De Vos et al., 1999).
Antimicrobial Potential
A study by Desai, Dodiya, and Shihora (2011) synthesized and tested a series of carboxamides, including N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl]-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, for their antibacterial and antifungal activities. These compounds showed promising results against various bacterial and fungal strains, indicating potential as antimicrobial agents (Desai, Dodiya, & Shihora, 2011).
Synthesis of Derivatives
Aghekyan et al. (2009) focused on the synthesis of novel derivatives of 6,7-dimethoxy-4-spirocyclopentane-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid N-methylamide, which is related to the compound . This research contributes to the broader understanding of the chemical manipulation and potential applications of isoquinoline derivatives (Aghekyan et al., 2009).
Drug-Metabolizing Enzyme Induction
Research by Totis et al. (1989) indicates that 1-(2-Chlorophenyl)-N-methyl-N-(1-methylpropyl)-3-isoquinoline carboxamide has an inducing effect on drug-metabolizing enzymes, particularly cytochrome P-450 II B1 (P-450b) and related enzymatic activities. This suggests its potential use in influencing drug metabolism (Totis et al., 1989).
Mass Spectrometric Studies
Thevis et al. (2008) studied the gas-phase reactions of bisubstituted isoquinolines, providing insights into the behavior of these compounds under mass spectrometric conditions. This research is relevant for understanding the structural and chemical properties of isoquinoline derivatives, including 1-chloro-N-(4-chlorophenyl)-N-methylisoquinoline-4-carboxamide (Thevis et al., 2008).
Imaging and Radiolabeling
Yu et al. (2008) synthesized and characterized analogues of this compound for potential use in PET imaging, particularly focusing on their affinity for the peripheral benzodiazepine receptor. This research contributes to the development of imaging agents for medical diagnostics (Yu et al., 2008).
特性
IUPAC Name |
1-chloro-N-(4-chlorophenyl)-N-methylisoquinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O/c1-21(12-8-6-11(18)7-9-12)17(22)15-10-20-16(19)14-5-3-2-4-13(14)15/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBNBVYVEIHCTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)Cl)C(=O)C2=CN=C(C3=CC=CC=C32)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-chloro-N-(4-chlorophenyl)-N-methylisoquinoline-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3,5-dimethyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2690055.png)
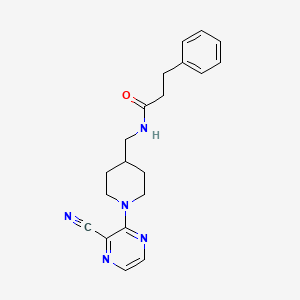
![N-(2-ethylphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2690059.png)
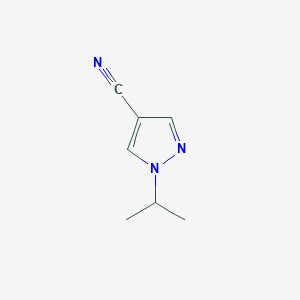
![(3E)-1-acetyl-3-[(4-methoxyphenyl)methylidene]-4-[(4-nitrophenyl)methyl]piperazine-2,5-dione](/img/structure/B2690062.png)
![N-[2-(4-aminoquinazolin-2-yl)phenyl]-4-(2-chlorophenyl)piperazine-1-carboxamide](/img/structure/B2690063.png)
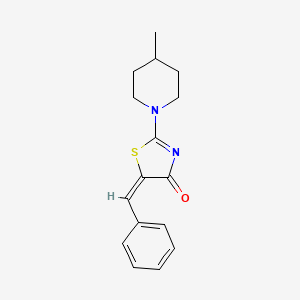
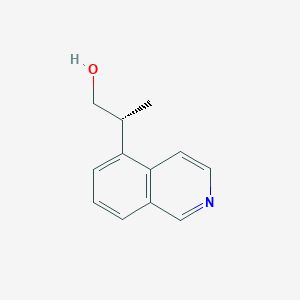

![3-Cyclopropyl-5-(3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-yl)-1,2,4-oxadiazole](/img/structure/B2690068.png)
![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2690070.png)

![8-Cyano-6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2690075.png)
